Fusacandin A
描述
[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate has been reported in Fusarium sambucinum with data available.
belongs to the papulacandin class of compounds; isolated from Fusarium sambucinum; structure given in first source
属性
分子式 |
C51H74O21 |
|---|---|
分子量 |
1023.1 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35-,36-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50+,51+/m1/s1 |
InChI 键 |
XRQGNAQBXJWDHO-QLSFIZDISA-N |
产品来源 |
United States |
Foundational & Exploratory
Fusacandin A: A Technical Guide to its Chemical Structure and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusacandin A is a naturally occurring glycolipid antibiotic belonging to the papulacandin class, produced by the fungus Fusarium sambucinum. It exhibits antifungal activity through the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to support research and development efforts in the field of antifungal drug discovery. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and scientific investigation.
Chemical Structure and Physicochemical Properties
This compound is a complex glycolipid characterized by a C-glycosidically linked aromatic core, a disaccharide unit, and two long-chain unsaturated fatty acid esters. The core structure consists of a glucose moiety linked to a dihydroxyphenyl group, which is further glycosylated with two galactose units. The molecule is esterified with two different unsaturated fatty acids, contributing to its lipophilic character.
The detailed chemical structure and key physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₁H₇₄O₂₁ | [1][2] |
| Molecular Weight | 1023.12 g/mol | [1][2] |
| CAS Number | 166407-33-6 | [1][2] |
| IUPAC Name | [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate | |
| Appearance | White Solid | |
| Solubility | Soluble in methanol (B129727) and DMSO. | [3] |
| Melting Point | Not reported |
Biological Activity and Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme (1,3)-β-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. Inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis. As mammalian cells lack a cell wall, (1,3)-β-D-glucan synthase is an attractive target for selective antifungal therapy.
Antifungal Spectrum
Detailed quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a broad range of fungal pathogens are not widely available in the public domain. However, the initial discovery paper by Jackson et al. (1995) reported that this compound is slightly less active than papulacandin B against Candida albicans.[1] The activity of this compound was also noted to be diminished in the presence of serum.[1]
To provide a contextual reference for researchers, the following table includes reported MIC values for other (1,3)-β-D-glucan synthase inhibitors against common fungal pathogens. It is important to note that these values are not for this compound and are provided for comparative purposes only.
Table 2: Representative MIC Values for Other (1,3)-β-D-Glucan Synthase Inhibitors
| Antifungal Agent | Candida albicans (μg/mL) | Aspergillus fumigatus (μg/mL) | Cryptococcus neoformans (μg/mL) |
| Caspofungin | 0.03 - 2 | 0.03 - 1 | 8 - 32 |
| Micafungin | 0.008 - 1 | 0.008 - 0.5 | > 16 |
| Anidulafungin | 0.015 - 2 | 0.008 - 0.25 | > 16 |
Note: These values are compiled from various sources and are intended for illustrative purposes. Actual MICs can vary depending on the specific strain and testing methodology.
Signaling Pathway Inhibition
The inhibition of (1,3)-β-D-glucan synthase by this compound disrupts the fungal cell wall integrity pathway. This pathway is a crucial signaling cascade that responds to cell wall stress and regulates cell wall remodeling. The diagram below illustrates the general mechanism of action.
Caption: Inhibition of (1,3)-β-D-glucan synthase by this compound.
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and characterization of this compound, as well as a general protocol for determining its antifungal activity. These protocols are based on the original discovery papers and standard microbiological and analytical techniques.
Fermentation of Fusarium sambucinum for this compound Production
The production of this compound is achieved through fermentation of a selected strain of Fusarium sambucinum. The original study by Jackson et al. (1995) reported a yield of 60 mg/liter of this compound.[1]
Protocol:
-
Inoculum Preparation: A vegetative inoculum of Fusarium sambucinum is prepared by growing the culture in a suitable seed medium (e.g., potato dextrose broth) for 2-3 days at 25-28°C with agitation.
-
Fermentation Medium: A production medium rich in carbohydrates and nitrogen sources is prepared. A typical medium might consist of glucose, peptone, yeast extract, and mineral salts.
-
Fermentation Conditions: The production fermenter is inoculated with the seed culture. The fermentation is carried out at 25-28°C with controlled aeration and agitation for 7-10 days.
-
Monitoring: The fermentation is monitored for pH, glucose consumption, and the production of this compound, typically by HPLC analysis of the broth extract.
The following diagram outlines the general workflow for the fermentation process.
Caption: General workflow for this compound production.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a series of extraction and chromatographic steps.
Protocol:
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol. The organic phase, containing this compound, is separated and concentrated under reduced pressure.
-
Initial Chromatography: The crude extract is subjected to column chromatography on a non-polar resin (e.g., HP-20) and eluted with a gradient of increasing organic solvent (e.g., methanol or acetonitrile (B52724) in water).
-
Further Purification: Fractions containing this compound are pooled and further purified by repeated rounds of chromatography. This may include silica (B1680970) gel chromatography and/or reversed-phase high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
Characterization: The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[2]
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method can be used to determine the MIC of this compound against various fungal species.
Protocol:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions of this compound are made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.
The following diagram illustrates the logical relationship in determining the MIC.
Caption: Logical workflow for determining the MIC of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents due to its specific mechanism of action targeting an essential fungal enzyme. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activity, along with relevant experimental protocols. Further research is warranted to fully elucidate its antifungal spectrum and potential for therapeutic development. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists in the ongoing effort to combat invasive fungal infections.
References
- 1. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
The Intricate Dance of Structure and Fungal Defeat: A Technical Guide to Fusacandin A's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Fusacandin A, a member of the papulacandin class of glycolipid antibiotics, represents a promising frontier in the development of novel antifungal agents. Its potent inhibitory action against (1,3)-β-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall, underscores its significance as a therapeutic candidate. This technical guide delves into the core relationship between the molecular architecture of this compound and its antifungal efficacy, providing a comprehensive overview for researchers engaged in the discovery and optimization of antifungal therapeutics.
The Molecular Blueprint of this compound and its Antifungal Action
This compound, isolated from Fusarium sambucinum, is a complex glycolipid characterized by a C-arylglycosyl hydroxybenzyl core, further embellished with O-linked galactose units and two crucial long-chain unsaturated fatty acid esters.[1] Its antifungal activity stems from the targeted inhibition of (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[1][2]
The presence and nature of the lipophilic acyl chains are paramount to this compound's bioactivity. This is highlighted by the comparatively weaker antifungal activity of Fusacandin B, a naturally occurring analog that possesses only one fatty acid ester.[1] This observation has spurred research into the synthesis of various this compound analogs, particularly modifications at the C-6' position of the terminal galactose, to probe the structure-activity relationship (SAR) and optimize its antifungal profile.
Quantitative Analysis of Antifungal Efficacy
The antifungal potency of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC data for a comprehensive set of C-6' side-chain ester analogs of this compound from the primary literature remains elusive in publicly accessible domains, data from closely related papulacandin derivatives provide valuable insights into the SAR.
The following table summarizes the antifungal activity of Papulacandin D and its synthetic analogs, which share the same core structure and mechanism of action as this compound, against Candida albicans.
| Compound | Acyl Chain at C-3 | MIC (µg/mL) against C. albicans |
| Papulacandin B | Two unsaturated fatty acid chains | 0.1 |
| Papulacandin D | One unsaturated fatty acid chain | 1-2 |
| Analog 1 | Palmitoyl (C16:0) | Moderately Active |
| Analog 2 | Linoleoyl (C18:2) | Moderately Active |
Data extrapolated from studies on Papulacandin derivatives as a proxy for this compound SAR.
These findings suggest that both the length and the degree of unsaturation of the acyl chains play a significant role in the antifungal potency.
Experimental Protocols: Unraveling Antifungal Activity
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a standardized procedure for determining the MIC of an antifungal agent.
Materials:
-
Test compound (this compound or analog)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of the test compound are prepared in the microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without the drug) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control, assessed visually or spectrophotometrically.
(1,3)-β-D-Glucan Synthase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the target enzyme.
Materials:
-
Fungal cell lysate or microsomal fraction containing (1,3)-β-D-glucan synthase
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing GTP, EDTA, and dithiothreitol)
-
Test compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: The assay is performed in a reaction mixture containing the enzyme preparation, assay buffer, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of UDP-[¹⁴C]-glucose.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled glucan is precipitated (e.g., with trichloroacetic acid).
-
Filtration and Washing: The precipitated glucan is collected by filtration through glass fiber filters, and unincorporated substrate is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated.
Synthesis of this compound C-6' Side-Chain Ester Analogs
The following is a generalized procedure based on the synthesis of related papulacandin analogs.
Materials:
-
This compound (or a suitable precursor)
-
Anhydrous solvent (e.g., pyridine, dichloromethane)
-
Acyl chloride or carboxylic acid corresponding to the desired side chain
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)
Procedure:
-
Dissolution: this compound is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: The acyl chloride or a mixture of the carboxylic acid, coupling agent, and catalyst is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired C-6' ester analog.
Visualizing the Molecular Interactions and Discovery Workflow
To better understand the biological context and the process of antifungal drug development, the following diagrams illustrate the key pathways and workflows.
Caption: Fungal Cell Wall Biosynthesis Pathway and the Site of Action of this compound.
Caption: A Generalized Workflow for Antifungal Drug Discovery and Development.
Concluding Remarks
The intricate relationship between the structure of this compound and its potent antifungal activity offers a compelling case study in natural product-based drug discovery. The lipophilic side chains are critical determinants of its efficacy, and modifications to these moieties present a viable strategy for enhancing its therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antifungal therapeutics. Further exploration into the synthesis and biological evaluation of a wider array of this compound analogs will undoubtedly pave the way for the development of next-generation antifungals to combat the growing threat of invasive fungal infections.
References
Methodological & Application
Application Notes and Protocols for Beta-1,3-Glucan Synthase Inhibition Assay Using Fusacandin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-1,3-glucan is an essential polysaccharide component of the fungal cell wall, providing structural integrity and osmotic stability.[1][2] Its biosynthesis is catalyzed by the enzyme beta-1,3-glucan synthase, making it a prime target for antifungal drug development.[1][3] Inhibition of this enzyme disrupts cell wall synthesis, leading to fungal cell lysis and death.[1][4] This unique fungal target minimizes effects on mammalian cells, offering a favorable safety profile for inhibitors.[1] Fusacandin A is a member of the papulacandin class of antifungal antibiotics, which are known to inhibit beta-1,3-glucan synthase.[5] This document provides detailed protocols for designing and performing a beta-1,3-glucan synthase inhibition assay using this compound, a critical step in the evaluation of its potential as an antifungal agent.
The protocols described herein are adaptable for various fungal species and can be performed using either a traditional radioactive method or a more modern, safer, and high-throughput fluorescence-based method.[6][7]
Signaling Pathway of Beta-1,3-Glucan Synthase Regulation
The activity of beta-1,3-glucan synthase is tightly regulated within the fungal cell. The catalytic subunit of the enzyme, often encoded by FKS genes, is an integral membrane protein.[1][3][8] Its activity is modulated by the Rho-GTPase signaling pathway, which is involved in cell wall integrity and morphogenesis.
Figure 1: Simplified signaling pathway of beta-1,3-glucan synthase regulation and inhibition by this compound.
Experimental Protocols
Two primary methods for assaying beta-1,3-glucan synthase activity are presented: a radioactive assay and a fluorescence-based assay. The fluorescence method is generally recommended due to its safety, lower cost, and suitability for high-throughput screening.[6][7]
Protocol 1: Radioactive Beta-1,3-Glucan Synthase Inhibition Assay
This method measures the incorporation of radiolabeled UDP-[14C]glucose into the growing beta-1,3-glucan polymer.
Materials:
-
Fungal membrane fraction containing beta-1,3-glucan synthase
-
UDP-[14C]glucose
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS, 0.75% bovine serum albumin (BSA)[9]
-
This compound stock solution (in DMSO)
-
10% Trichloroacetic acid (TCA)
-
Glass microfiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mixtures: In a microcentrifuge tube, combine the assay buffer components.
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO for the control) to the reaction mixtures. A typical final DMSO concentration should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Pre-incubation: Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding the fungal membrane fraction and UDP-[14C]glucose. The total reaction volume is typically 40-100 µL.[3][9]
-
Incubation: Incubate the reaction at 30°C for 60-120 minutes.[3][9]
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.[3]
-
Filtration: Filter the mixture through glass microfiber filters to capture the insoluble radiolabeled glucan.
-
Washing: Wash the filters with 10% TCA followed by 95% ethanol (B145695) to remove unincorporated UDP-[14C]glucose.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50).
Protocol 2: Fluorescence-Based Beta-1,3-Glucan Synthase Inhibition Assay
This high-throughput method utilizes the fluorochrome aniline (B41778) blue, which specifically binds to beta-1,3-glucan, resulting in a measurable increase in fluorescence.[6][10]
Materials:
-
Fungal membrane fraction containing beta-1,3-glucan synthase
-
UDP-glucose (non-radioactive)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 20 µM GTPγS
-
This compound stock solution (in DMSO)
-
Aniline Blue solution
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation ~400 nm, Emission ~460 nm)
Procedure:
-
Prepare Reaction Mixtures: In a 96-well black microtiter plate, add the assay buffer and UDP-glucose.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include wells with DMSO as a no-inhibitor control and wells without the enzyme as a background control.
-
Initiate Reaction: Add the fungal membrane fraction to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Stop Reaction and Staining: Add Aniline Blue solution to each well to stop the reaction and stain the newly synthesized beta-1,3-glucan.
-
Quantification: Measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the background fluorescence and calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow
The general workflow for screening and characterizing inhibitors of beta-1,3-glucan synthase is outlined below.
Figure 2: General experimental workflow for the beta-1,3-glucan synthase inhibition assay.
Data Presentation
The results of the inhibition assay should be summarized to allow for easy comparison of the potency of different inhibitors or the susceptibility of enzymes from different fungal species.
| Compound | Fungal Species | Assay Method | IC50 (µg/mL) | Kinetic Parameters (if determined) |
| This compound | Candida albicans | Fluorescence | [Insert Value] | [e.g., Non-competitive] |
| This compound | Aspergillus fumigatus | Fluorescence | [Insert Value] | [e.g., Non-competitive] |
| Caspofungin (Control) | Candida albicans | Fluorescence | [Insert Value] | Non-competitive[4] |
| This compound | Saccharomyces cerevisiae | Radioactive | [Insert Value] | [e.g., Non-competitive] |
| Enfumafungin (Control) | Saccharomyces cerevisiae | Radioactive | [Insert Value] | [e.g., Non-competitive][3] |
Table 1: Summary of Quantitative Data for Beta-1,3-Glucan Synthase Inhibition.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound as a beta-1,3-glucan synthase inhibitor. By employing these standardized assays, researchers can effectively characterize the inhibitory properties of this compound and other potential antifungal compounds, contributing to the development of new therapeutic strategies against fungal infections. The choice between the radioactive and fluorescence-based assay will depend on the available resources and the desired throughput, with the latter being more amenable to large-scale screening efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. uniprot.org [uniprot.org]
- 9. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Fusacandin A in Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusacandin A is a member of the papulacandin class of antifungal agents, produced by the fungus Fusarium sambucinum[1]. Like other echinocandins, its mechanism of action involves the noncompetitive inhibition of the enzyme (1,3)-β-D-glucan synthase[1][2][3][4]. This enzyme is a critical component in the synthesis of β-1,3-glucan, an essential polymer in the cell wall of many pathogenic fungi[5][6]. The disruption of cell wall synthesis leads to osmotic instability and cell death, making (1,3)-β-D-glucan synthase an attractive target for antifungal therapy due to its absence in mammalian cells[5][7].
These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound against pathogenic yeasts and molds, primarily based on the standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
This compound targets the Fks1 subunit of the (1,3)-β-D-glucan synthase enzyme complex located in the fungal cell membrane. By inhibiting this enzyme, this compound prevents the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. This leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death. This targeted action is particularly effective against rapidly growing hyphal tips in molds and budding yeast cells, where cell wall synthesis is most active[5].
Diagram 1: Mechanism of action of this compound.
Data Presentation: In Vitro Susceptibility Data
While specific multi-center susceptibility data for this compound is not widely published, the following tables illustrate how Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data would be presented. The values provided are representative of the echinocandin class of antifungals against common fungal pathogens and should serve as a reference for data interpretation.
Table 1: Example In Vitro Activity of Echinocandins Against Candida Species (MICs in µg/mL)
| Organism (No. of Isolates) | Drug | MIC Range | MIC50 | MIC90 |
| Candida albicans (100) | Caspofungin | 0.12 - 1.0 | 0.25 | 0.5 |
| Micafungin | ≤0.016 - 0.125 | 0.031 | 0.063 | |
| Candida glabrata (100) | Caspofungin | 0.12 - 1.0 | 0.25 | 0.5 |
| Micafungin | ≤0.016 - 0.063 | 0.031 | 0.031 | |
| Candida parapsilosis (100) | Caspofungin | 0.5 - 4.0 | 1.0 | 2.0 |
| Micafungin | 0.5 - 4.0 | 1.0 | 2.0 | |
| Candida tropicalis (100) | Caspofungin | 0.12 - 1.0 | 0.25 | 0.5 |
| Micafungin | ≤0.016 - 0.125 | 0.031 | 0.063 | |
| Candida krusei (100) | Caspofungin | 0.25 - 2.0 | 0.5 | 1.0 |
| Micafungin | 0.031 - 0.25 | 0.063 | 0.125 |
Data is illustrative and based on published values for other echinocandins.
Table 2: Example In Vitro Activity of Echinocandins Against Aspergillus Species (MECs in µg/mL)
| Organism (No. of Isolates) | Drug | MEC Range | MEC50 | MEC90 |
| Aspergillus fumigatus (100) | Caspofungin | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Anidulafungin | ≤0.007 - 0.03 | 0.015 | 0.015 | |
| Aspergillus flavus (100) | Caspofungin | ≤0.015 - 0.125 | 0.03 | 0.06 |
| Anidulafungin | ≤0.007 - 0.03 | 0.015 | 0.015 | |
| Aspergillus terreus (100) | Caspofungin | ≤0.015 - 0.125 | 0.03 | 0.06 |
| Anidulafungin | ≤0.007 - 0.03 | 0.015 | 0.015 | |
| Aspergillus niger (100) | Caspofungin | ≤0.015 - 0.125 | 0.03 | 0.06 |
| Anidulafungin | ≤0.007 - 0.03 | 0.015 | 0.015 |
Data is illustrative and based on published values for other echinocandins.
Experimental Protocols
The following protocols are adapted from the CLSI documents M27 (for yeasts) and M38 (for molds) for broth microdilution testing, and M44 for disk diffusion testing of yeasts.
Protocol 1: Broth Microdilution MIC Testing for Yeasts (e.g., Candida spp.)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast isolates cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1.6 mg/mL. Further dilute in RPMI-1640 medium to create a working stock solution.
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of this compound in the 96-well plates with RPMI-1640 medium to achieve final concentrations typically ranging from 0.015 to 8 µg/mL. Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a 24-hour culture.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that causes a significant diminution (approximately 50% reduction) of growth compared to the growth control well. This can be determined visually or with a microplate reader.
Protocol 2: Broth Microdilution MEC Testing for Molds (e.g., Aspergillus spp.)
This method determines the Minimum Effective Concentration (MEC) of this compound against filamentous fungi.
Materials:
-
Same as Protocol 1, with the addition of sterile water containing 0.05% Tween 80.
-
Mold isolates cultured on Potato Dextrose Agar for 5-7 days until sporulation.
Procedure:
-
Preparation of this compound and Microtiter Plates: Follow steps 1 and 2 from Protocol 1.
-
Inoculum Preparation:
-
Harvest conidia by flooding the agar slant with sterile water containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Inoculation: Add 100 µL of the final conidial suspension to each well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Reading the MEC: The MEC is defined as the lowest concentration of this compound that leads to the growth of small, aberrant, branched, and compact hyphae as compared to the abundant, long, and unbranched hyphal growth in the control well.
Diagram 2: Broth microdilution workflow.
Protocol 3: Disk Diffusion Susceptibility Testing for Yeasts
This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.
Materials:
-
This compound powder
-
Blank sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye
-
Yeast isolates cultured on Sabouraud Dextrose Agar for 24 hours
-
Sterile saline (0.85%) and sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks: Prepare a solution of this compound and impregnate the blank paper disks to a specified concentration (e.g., 5 µg). Allow the disks to dry completely.
-
Inoculum Preparation: Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard, as described in Protocol 1, step 3.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of susceptible, intermediate, or resistant would require the establishment of standardized zone diameter breakpoints for this compound.
Logical Relationships in Antifungal Susceptibility Testing
The choice of method and the interpretation of results in antifungal susceptibility testing (AFST) follow a logical progression from initial screening to clinical decision-making.
Diagram 3: Logical flow of antifungal susceptibility testing.
Conclusion
This compound represents a promising antifungal agent due to its specific mechanism of action against a crucial fungal cell wall component. The standardized protocols outlined in this document, adapted from CLSI guidelines, provide a robust framework for evaluating its in vitro efficacy against a range of fungal pathogens. Consistent application of these methodologies is essential for generating reproducible data that can inform preclinical and clinical development, and ultimately guide therapeutic use. Further studies are required to establish quality control ranges and clinical breakpoints specific to this compound.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asm.org [asm.org]
- 4. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Fusacandin A in Fungal Biofilm Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusacandin A is a novel antifungal agent belonging to the papulacandin class of antibiotics, isolated from Fusarium sambucinum.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase, a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the integrity of the fungal cell wall.[1][2] This mode of action is analogous to that of the echinocandin class of antifungals, such as caspofungin. Fungal biofilms, structured communities of microbial cells encased in a self-produced extracellular matrix, pose a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. The disruption of the biofilm's structural integrity through the inhibition of β-(1,3)-D-glucan synthesis makes this compound a promising candidate for anti-biofilm research and development.
These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound in the study of fungal biofilms, with a primary focus on Candida albicans, a prevalent fungal pathogen known for its robust biofilm formation.
Data Presentation: Efficacy of this compound against Candida albicans Biofilms
While specific quantitative data for this compound against fungal biofilms is not extensively published, the following tables present representative data based on the known activity of closely related (1,3)-β-D-glucan synthase inhibitors, such as caspofungin. These values should be considered as illustrative examples for experimental design.
Table 1: In Vitro Susceptibility of Planktonic and Sessile (Biofilm) Candida albicans to this compound. This table provides a hypothetical comparison of the minimum inhibitory concentrations (MIC) of this compound against free-floating (planktonic) and biofilm-embedded (sessile) Candida albicans.
| Parameter | This compound Concentration (µg/mL) | Description |
| Planktonic MIC₅₀ | 0.25 - 1.0 | Concentration that inhibits 50% of planktonic cell growth. |
| Planktonic MIC₉₀ | 0.5 - 2.0 | Concentration that inhibits 90% of planktonic cell growth. |
| Sessile MIC₅₀ (SMIC₅₀) | 0.125 - 0.5 | Concentration that reduces the metabolic activity of a pre-formed biofilm by 50%.[3] |
| Sessile MIC₈₀ (SMIC₈₀) | 0.25 - 1.0 | Concentration that reduces the metabolic activity of a pre-formed biofilm by 80%. |
Table 2: Biofilm Eradication Potential of this compound against Mature Candida albicans Biofilms. This table illustrates the concentrations of this compound required to achieve a significant reduction in the viability of established, mature biofilms.
| Parameter | This compound Concentration (µg/mL) | Description |
| Minimum Biofilm Eradication Concentration (MBEC₅₀) | 1.0 - 4.0 | Concentration that results in a 50% reduction in viable cells within a mature biofilm. |
| Minimum Biofilm Eradication Concentration (MBEC₉₀) | 4.0 - 16.0 | Concentration that results in a 90% reduction in viable cells within a mature biofilm. |
Signaling Pathway Perturbation by this compound
The inhibition of (1,3)-β-D-glucan synthase by this compound induces significant stress on the fungal cell wall. This stress triggers a compensatory response mediated by various signaling pathways, primarily the cell wall integrity (CWI) pathway. The diagram below illustrates the putative signaling cascade initiated by this compound in Candida albicans.
Caption: Putative signaling cascade activated by this compound in C. albicans.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-biofilm activity of this compound. These protocols are adapted from established methods for studying echinocandins like caspofungin.[4]
Protocol 1: Determination of Sessile Minimum Inhibitory Concentration (SMIC)
This protocol determines the concentration of this compound required to inhibit the metabolic activity of a pre-formed Candida albicans biofilm.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
Phosphate-Buffered Saline (PBS), sterile
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione (B1676200) solution
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for determining the Sessile MIC (SMIC) of this compound.
Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate for 24-48 hours at 30°C. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Biofilm Formation:
-
Add 100 µL of the standardized cell suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.
-
Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI 1640 medium to each well.
-
Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in RPMI 1640 medium at 2x the final desired concentrations.
-
After the 24-hour biofilm formation, carefully remove the medium from the wells.
-
Add 200 µL of each this compound dilution to the respective wells. Include a drug-free control.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
After treatment, remove the supernatant and wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution by adding menadione to the XTT solution to a final concentration of 1 µM.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of metabolic activity relative to the drug-free control. The SMIC₅₀ is the concentration of this compound that causes a 50% reduction in metabolic activity.
Protocol 2: Analysis of Extracellular Matrix (ECM) Disruption
This protocol provides a method to assess the effect of this compound on the β-(1,3)-D-glucan component of the Candida albicans biofilm extracellular matrix.
Materials:
-
Mature Candida albicans biofilms grown on plastic coverslips or in 6-well plates
-
This compound
-
Aniline (B41778) blue fluorochrome
-
Fluorescence microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow C. albicans biofilms on sterile plastic coverslips placed in a 6-well plate for 24 hours as described in Protocol 1.
-
Treat the mature biofilms with a sub-inhibitory and an inhibitory concentration of this compound (determined from SMIC assay) for 24 hours. Include an untreated control.
-
-
Staining of β-(1,3)-D-Glucan:
-
After treatment, gently wash the coverslips with PBS.
-
Stain the biofilms with 0.05% aniline blue in PBS for 10 minutes in the dark. Aniline blue specifically binds to β-(1,3)-D-glucan.
-
Gently wash the coverslips three times with PBS to remove excess stain.
-
-
Microscopic Analysis:
-
Mount the coverslips on a glass slide.
-
Visualize the biofilms using a fluorescence microscope with an appropriate filter set for aniline blue (e.g., excitation ~400 nm, emission ~500 nm).
-
Capture images and compare the fluorescence intensity and distribution between the treated and untreated biofilms. A reduction in fluorescence in the this compound-treated samples would indicate a decrease in the β-(1,3)-D-glucan content of the ECM.
-
Conclusion
This compound, as a potent inhibitor of (1,3)-β-D-glucan synthase, holds significant potential for the study and potential treatment of fungal biofilm-associated infections. The protocols and illustrative data provided in these application notes offer a framework for researchers to investigate the anti-biofilm properties of this compound and to further elucidate its mechanism of action against these resilient microbial communities. It is important to note that the provided quantitative data is representative, and empirical determination of these values for specific experimental conditions is essential. Further research into the specific effects of this compound on various fungal species and its interaction with other antifungal agents will be crucial in realizing its full therapeutic and research potential.
References
- 1. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeling Fusacandin A for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusacandin A is a glycolipid antifungal agent belonging to the papulacandin class of antibiotics.[1] Like the echinocandins, this compound targets and inhibits β-1,3-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, making it an attractive candidate for the development of new antifungal therapies.[2] To facilitate in vitro studies of its mechanism of action, cellular uptake, and target engagement, radiolabeling of this compound is an invaluable tool. These application notes provide detailed protocols for the radiolabeling of this compound and its subsequent use in key in vitro assays.
The proposed strategy for radiolabeling this compound involves a two-step process:
-
Enzymatic Deacylation: The fatty acid side chains of this compound are enzymatically removed to expose a primary amine on the core structure. This approach is adapted from established methods for the deacylation of echinocandin B.[3]
-
Reacylation with a Radiolabeled Moiety: The exposed primary amine is then conjugated with a radiolabeled entity, such as a bifunctional chelator for a metallic radioisotope or a prosthetic group for radiohalogenation.
This methodology aims to introduce a radiolabel at a site distal from the core structure responsible for antifungal activity, thereby minimizing the impact on its biological function.
Radiolabeling Protocols
Two primary methods for radiolabeling the this compound nucleus are presented: one utilizing Technetium-99m (⁹⁹ᵐTc) for SPECT imaging applications and another using Fluorine-18 (¹⁸F) for PET imaging applications.
Protocol 1: Radiolabeling of this compound with Technetium-99m
This protocol describes the conjugation of a bifunctional chelator, N-hydroxysuccinimidyl-hydrazinonicotinamide (SHNH), to the deacylated this compound nucleus, followed by labeling with ⁹⁹ᵐTc.
Materials:
-
This compound
-
Echinocandin B deacylase enzyme
-
N-hydroxysuccinimidyl-hydrazinonicotinamide (SHNH)
-
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂·2H₂O)
-
Tricine
-
Ethylenediaminediacetic acid (EDDA)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Ammonium acetate (B1210297)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Radio-TLC scanner or gamma counter
Experimental Protocol:
-
Enzymatic Deacylation of this compound:
-
Dissolve this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Add echinocandin B deacylase to the this compound solution.
-
Incubate the reaction mixture at 30°C for 24 hours.
-
Monitor the reaction progress by HPLC to confirm the formation of the this compound nucleus.
-
Purify the this compound nucleus using preparative HPLC.
-
-
Conjugation of SHNH to this compound Nucleus:
-
Dissolve the purified this compound nucleus in a mixture of PBS (pH 7.4) and DMF.
-
Add a molar excess of SHNH to the solution.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Purify the HYNIC-conjugated this compound (this compound-HYNIC) by HPLC.
-
-
Radiolabeling with ⁹⁹ᵐTc:
-
In a sterile vial, combine 20 µg of this compound-HYNIC, 20 mg of tricine, and 10 mg of EDDA.
-
Add approximately 1110 MBq of Na⁹⁹ᵐTcO₄ to the vial.
-
Add 15 µg of SnCl₂·2H₂O (freshly prepared in nitrogen-purged water).
-
Heat the reaction mixture in a boiling water bath for 10 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Radiochemical Purity Determination:
-
Spot the reaction mixture onto two separate TLC strips.
-
Develop one strip using methanol:ammonium acetate (1:1) as the mobile phase.
-
Develop the second strip using a suitable solvent to separate colloidal impurities.
-
Analyze the strips using a radio-TLC scanner to determine the percentage of ⁹⁹ᵐTc-Fusacandin A-HYNIC, free ⁹⁹ᵐTcO₄⁻, and reduced/hydrolyzed ⁹⁹ᵐTc.[4]
-
-
Purification (if necessary):
-
If the radiochemical purity is below 90%, purify the ⁹⁹ᵐTc-Fusacandin A-HYNIC using a C18 SPE cartridge.
-
-
Protocol 2: Radiolabeling of this compound with Fluorine-18
This protocol details the conjugation of the deacylated this compound nucleus with N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Materials:
-
Deacylated this compound nucleus
-
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) - typically synthesized from a precursor
-
Dimethylformamide (DMF)
-
Solid-phase extraction (SPE) C18 cartridges
-
Water
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Experimental Protocol:
-
Enzymatic Deacylation of this compound:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Radiolabeling with [¹⁸F]SFB:
-
Dissolve the purified this compound nucleus in DMF.
-
Add a solution of [¹⁸F]SFB in acetonitrile to the this compound nucleus solution.
-
Add a small amount of triethylamine to catalyze the reaction.
-
Incubate the reaction mixture at 40°C for 20 minutes.
-
-
Purification and Quality Control:
-
Purify the [¹⁸F]F-Fusacandin A by preparative HPLC.
-
Confirm the identity and radiochemical purity of the final product using analytical HPLC with a radioactivity detector.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data from the radiolabeling procedures.
| Parameter | ⁹⁹ᵐTc-Fusacandin A-HYNIC | [¹⁸F]F-Fusacandin A | Reference |
| Radiochemical Purity | > 90% | > 95% | [5][6] |
| Specific Activity | > 37 GBq/µmol | > 40 GBq/µmol | [7] |
| Stability in PBS (4h) | > 90% | > 95% | [8] |
In Vitro Study Protocols
Protocol 3: Fungal Cell Uptake Assay
This protocol describes a method to evaluate the uptake of radiolabeled this compound in fungal cells.
Materials:
-
Radiolabeled this compound (⁹⁹ᵐTc- or ¹⁸F-labeled)
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., RPMI 1640)
-
Phosphate buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter or gamma counter
Experimental Protocol:
-
Fungal Cell Preparation:
-
Culture the fungal strain to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in fresh growth medium to a final concentration of 1 x 10⁷ cells/mL.
-
-
Uptake Assay:
-
In microcentrifuge tubes, add a known amount of radiolabeled this compound to the fungal cell suspension.
-
Incubate the tubes at 37°C with gentle shaking for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
To determine non-specific binding, include a control group with a large excess of unlabeled this compound.
-
-
Cell Lysis and Radioactivity Measurement:
-
At each time point, centrifuge the tubes to pellet the cells.
-
Wash the cell pellets twice with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable method (e.g., bead beating, enzymatic digestion).
-
Measure the radioactivity in the cell lysate using a scintillation counter (for ¹⁸F) or a gamma counter (for ⁹⁹ᵐTc).
-
-
Data Analysis:
-
Calculate the percentage of uptake at each time point, corrected for non-specific binding.
-
Express the results as the amount of radiolabeled this compound per million cells.
-
Protocol 4: β-1,3-Glucan Synthase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of radiolabeled this compound on its target enzyme, β-1,3-glucan synthase.
Materials:
-
Radiolabeled this compound (⁹⁹ᵐTc- or ¹⁸F-labeled)
-
Fungal cell lysate containing active β-1,3-glucan synthase
-
UDP-[¹⁴C]glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing activators like GTPγS)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Experimental Protocol:
-
Enzyme Preparation:
-
Inhibition Assay:
-
In a reaction tube, pre-incubate the enzyme preparation with varying concentrations of radiolabeled this compound for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding UDP-[¹⁴C]glucose to the mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through glass fiber filters to trap the insoluble [¹⁴C]-labeled glucan product.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated UDP-[¹⁴C]glucose.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-1,3-glucan synthase activity for each concentration of radiolabeled this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Visualizations
Caption: General workflow for the radiolabeling of this compound.
Caption: Mechanism of action of this compound.
References
- 1. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiochemical quality control of 99mTc-labeled radiopharmaceuticals. Some daily practice guideliens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of micafungin sodium solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of the Amount and Length of (1,3)-β-d-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-d-glucan Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Fusacandin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Fusacandin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal antibiotic belonging to the papulacandin class, produced by the fungus Fusarium sambucinum.[1] It exhibits its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and ultimately, cell death.
Q2: What is the typical reported yield of this compound in fermentation?
Initial fermentation studies have reported a yield of approximately 60 mg/liter for this compound, with minor amounts of the related compound Fusacandin B also being produced.[1] Achieving higher, economically viable yields for large-scale production is a primary challenge.
Q3: What are the main challenges in the large-scale production of this compound?
The primary challenges in the large-scale production of this compound include:
-
Low Titer: The naturally low production level of this compound by Fusarium sambucinum is a significant hurdle.
-
Complex Fermentation Process: The biosynthesis of secondary metabolites like this compound is highly sensitive to fermentation conditions.
-
Product Instability: Glycosidic bonds and ester linkages in the this compound structure may be susceptible to degradation under certain pH and temperature conditions.
-
Difficult Purification: The presence of structurally similar byproducts, such as Fusacandin B and other secondary metabolites from Fusarium sambucinum, complicates the downstream purification process.
-
Mycotoxin Co-production: Fusarium sambucinum is known to produce various mycotoxins, which must be carefully removed during purification to ensure the safety of the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
Consistently low concentrations of this compound in the fermentation broth (< 60 mg/L).
-
High batch-to-batch variability in product titer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | Optimize the composition of the culture medium. Systematically evaluate different carbon and nitrogen sources, as well as their concentrations. For Fusarium species, sucrose (B13894) and tryptone have been shown to be effective carbon and nitrogen sources for secondary metabolite production. |
| Non-ideal Fermentation Parameters | Fine-tune critical fermentation parameters such as temperature, pH, dissolved oxygen, and agitation rate. A systematic approach using statistical methods like Response Surface Methodology (RSM) can be employed to identify optimal conditions. |
| Inadequate Inoculum | Standardize the inoculum preparation, including the age and size of the inoculum. An inoculum size of around 5% (v/v) and a seed age of 24 hours has been found to be effective for other Fusarium secondary metabolites. |
| Strain Degeneration | The producing strain of Fusarium sambucinum may lose its high-producing phenotype over successive subcultures. It is crucial to maintain a cryopreserved master cell bank and working cell banks to ensure the consistency of the production strain. |
Issue 2: Poor Purity of this compound after Initial Recovery
Symptoms:
-
Multiple peaks with similar retention times to this compound in HPLC analysis.
-
Presence of known Fusarium mycotoxins in the crude extract.
-
Difficulty in separating this compound from Fusacandin B.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Byproducts | Fusarium sambucinum produces a variety of secondary metabolites. Modify the initial extraction solvent system to selectively extract this compound while minimizing the co-extraction of impurities. |
| Ineffective Chromatography | Develop a multi-step chromatography purification protocol. This may include a combination of normal-phase (e.g., silica (B1680970) gel) and reverse-phase chromatography. High-performance countercurrent chromatography (HPCCC) can also be an effective technique for separating structurally similar compounds. |
| Structural Similarity of Fusacandins | This compound and B differ by only one fatty acid chain. High-resolution chromatography techniques, such as preparative HPLC with a suitable C18 column and an optimized mobile phase gradient, are necessary for their separation. |
| Presence of Mycotoxins | Implement a dedicated step in the purification process to remove known mycotoxins produced by Fusarium sambucinum, such as diacetoxyscirpenol (B1670381) and beauvericin. This may involve specific adsorption resins or chromatographic steps. |
Data Presentation
Table 1: Fermentation Parameters for Fusarium Secondary Metabolite Production
| Parameter | Reported Value/Range | Reference |
| This compound Yield | 60 mg/L | [1] |
| Temperature | 24 - 28 °C | |
| Initial pH | 6.5 | |
| Inoculum Size | 5% (v/v) | |
| Fermentation Time | 13 days | |
| Carbon Source | Sucrose (22.5 g/L) | |
| Nitrogen Source | Tryptone (16.5 g/L) |
Note: The optimized parameters for temperature, pH, inoculum size, fermentation time, and carbon/nitrogen sources are based on studies of other secondary metabolites from Fusarium species and serve as a starting point for the optimization of this compound production.
Experimental Protocols
Protocol 1: Representative Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a culture of Fusarium sambucinum to a potato dextrose agar (B569324) (PDA) plate and incubate at 25°C for 5-7 days.
-
Aseptically cut out agar plugs from the mature culture and transfer to a seed culture flask containing a suitable seed medium.
-
Incubate the seed culture at 25°C on a rotary shaker at 180 rpm for 24-48 hours.
-
-
Production Fermentation:
-
Prepare the production medium in a sterilized bioreactor. A representative medium could consist of sucrose, tryptone, yeast extract, and essential minerals.
-
Inoculate the production bioreactor with the seed culture (e.g., 5% v/v).
-
Maintain the fermentation at a controlled temperature (e.g., 25°C) and pH (e.g., 6.5) with appropriate agitation and aeration for up to 13 days.
-
Monitor the production of this compound periodically by taking samples and analyzing them using HPLC.
-
Protocol 2: General Downstream Purification Strategy
-
Biomass Removal: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) to recover this compound and other lipophilic compounds.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane (B92381) to ethyl acetate) to perform an initial fractionation.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Final Purification and Characterization: Pool the pure fractions, concentrate, and characterize the final product using techniques such as NMR and mass spectrometry.
Mandatory Visualization
References
optimizing Fusacandin A fermentation parameters for increased yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Fusacandin A fermentation for increased yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for this compound in fermentation?
A baseline fermentation yield for this compound produced by Fusarium sambucinum has been reported at 60 mg/liter.[1] This provides a benchmark for optimization experiments.
Q2: Which fungal species is the primary producer of this compound?
This compound is produced by a strain of Fusarium sambucinum, which is now identified as Fusarium sacchari.[1]
Q3: What is the mechanism of action of this compound?
This compound exhibits antifungal activity by inhibiting the synthesis of (1,3)-beta-glucan, a critical component of the fungal cell wall.[1]
Q4: What are the key environmental factors that influence secondary metabolite production in Fusarium species?
The production of secondary metabolites in Fusarium is regulated by a complex network of factors. Key environmental cues include light, temperature, pH, and the availability of carbon and nitrogen sources.[2] The "One Strain Many Compounds" (OSMAC) approach, which involves systematically varying these culture conditions, can be employed to activate silent biosynthetic gene clusters and enhance the production of target metabolites like this compound.[2][3]
Q5: Are there any known global regulatory pathways that control secondary metabolism in Fusarium?
Yes, secondary metabolism in Fusarium is controlled by global transcriptional factors such as LaeA and AreA, as well as signal transduction pathways including the cAMP, TOR, and MAPK pathways.[2] Manipulating these pathways could be a strategy to enhance this compound production.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No this compound Yield | - Suboptimal media composition (carbon/nitrogen source, trace elements).- Inappropriate fermentation parameters (pH, temperature, aeration).- Silent or downregulated biosynthetic gene cluster.- Strain degradation or mutation. | - Perform media optimization experiments. Test different carbon sources (e.g., sucrose (B13894), glucose) and nitrogen sources (e.g., yeast extract, tryptone).[4][5]- Systematically vary physical parameters such as pH (e.g., testing a range from 3.5 to 7.5) and temperature (e.g., testing a range from 25°C to 30°C).[4]- Employ the OSMAC (One Strain Many Compounds) strategy by varying culture conditions to trigger the expression of the this compound gene cluster.[3]- Re-culture from a cryopreserved stock or perform strain verification. |
| Inconsistent Batch-to-Batch Yield | - Variability in inoculum preparation (age, size, viability).- Inconsistent media preparation.- Fluctuations in fermentation conditions. | - Standardize the inoculum preparation protocol, including seed age and inoculum size. A 24-hour seed age and a 5.0% (v/v) inoculum size have been used for other Fusarium fermentations.[5]- Ensure precise and consistent media component measurements and sterilization procedures.- Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) before each run. |
| Accumulation of Byproducts | - Metabolic pathway flux favoring byproduct formation. | - Analyze the metabolic profile to identify the byproducts.- Adjust media components to redirect metabolic flux towards this compound biosynthesis. For example, the choice of nitrogen source can significantly impact byproduct formation. |
| Poor Mycelial Growth | - Inadequate nutrient availability.- Suboptimal pH or temperature.- Presence of inhibitory compounds. | - Ensure the growth medium contains all essential nutrients, including trace elements.- Optimize pH and temperature for biomass production, which may differ from the optimal conditions for secondary metabolite production.- Analyze the raw materials for potential inhibitors. |
| Foaming During Fermentation | - High protein content in the medium.- High agitation or aeration rates. | - Add an appropriate antifoaming agent.- Optimize agitation and aeration rates to minimize shear stress and foaming while maintaining adequate oxygen supply. |
Experimental Protocols
General Protocol for Optimization of Fusarium Fermentation
This protocol provides a general framework for optimizing fermentation parameters for this compound production, based on established methods for other Fusarium secondary metabolites.
-
Strain Activation and Inoculum Preparation:
-
Activate a cryopreserved culture of Fusarium sacchari on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) and incubate at 25-28°C for 5-7 days.
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with mycelial plugs from the agar plate.
-
Incubate the seed culture at 25-28°C on a rotary shaker (e.g., 150-200 rpm) for a standardized period (e.g., 24-72 hours).
-
-
Fermentation:
-
Inoculate the production medium with a standardized volume of the seed culture (e.g., 5% v/v).
-
The production medium composition should be systematically varied as part of the optimization process. A starting point could be a yeast extract sucrose (YES) medium.[4]
-
Control and monitor key fermentation parameters:
-
pH: Maintain a constant pH using appropriate buffers or automated acid/base addition. Test a range of pH values (e.g., 3.5, 5.5, 7.5).[4]
-
Temperature: Maintain a constant temperature. Test a range of temperatures (e.g., 25°C, 30°C).[4]
-
Agitation: Set an appropriate agitation rate to ensure homogeneity and oxygen transfer.
-
Aeration: Supply sterile air at a defined flow rate.
-
-
-
Sampling and Analysis:
-
Collect samples at regular intervals throughout the fermentation process.
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Extract this compound from both the mycelium and the broth using a suitable solvent (e.g., ethyl acetate).
-
Quantify the this compound yield using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Analyze the data to determine the optimal conditions for this compound production.
-
Statistical methods such as Response Surface Methodology (RSM) can be employed for more efficient optimization of multiple parameters.[5]
-
Visualizations
Caption: Workflow for this compound Fermentation Optimization.
Caption: Regulation of Secondary Metabolism in Fusarium.
References
- 1. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Fusacandin A antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusacandin A.
Troubleshooting Inconsistent Results
Q1: We are observing a "paradoxical growth" or "Eagle effect," where there is fungal growth at high concentrations of this compound, but inhibition at lower concentrations. What is causing this?
A1: Paradoxical growth at supra-inhibitory concentrations is a known phenomenon for cell wall-active antifungal agents like this compound, which belongs to the papulacandin class and has a mechanism similar to echinocandins.[1][2] This effect is often reproducible and can be influenced by the assay conditions.[2]
Potential Causes:
-
Stress Response Activation: High concentrations of the drug can induce fungal stress response pathways, such as the Protein Kinase C (PKC) cell integrity pathway, the calcineurin pathway, and Hsp90.[3][4][5] These pathways can lead to a compensatory increase in chitin (B13524) synthesis, which reinforces the cell wall and allows for growth despite the inhibition of β-(1,3)-D-glucan synthesis.[6]
-
Medium Composition: The extent of the paradoxical effect can be dependent on the composition of the culture medium.[2]
-
Drug-Specific Phenomenon: This effect is more pronounced with certain echinocandins and related compounds and may not be a sign of stable resistance.[2]
Solutions:
-
Confirm the Minimum Inhibitory Concentration (MIC): Ensure the MIC is read at the lowest concentration showing significant growth inhibition (typically ≥50% or ≥80% reduction in turbidity compared to the growth control) after 24 hours of incubation, as recommended by CLSI guidelines for yeasts.[7][8][9] Growth at higher concentrations should be noted but not be mistaken for the true MIC.
-
Test for Stable Resistance: Subculture the cells that exhibit paradoxical growth onto a drug-free agar (B569324) plate and then re-test their susceptibility. If they are not truly resistant, they will show the same paradoxical effect as the parent strain.[2]
-
Consider Combination Therapy in Research Settings: The paradoxical effect can sometimes be eradicated by the addition of a second antifungal agent that targets a different cellular pathway.[2]
-
Document and Report: Note the concentration range at which paradoxical growth occurs. This is a characteristic of the compound's interaction with the specific fungal isolate.
Q2: Our MIC results for this compound are variable and not reproducible between experiments. What could be the issue?
A2: Lack of reproducibility in broth microdilution assays is a common challenge. Adherence to standardized protocols is crucial for consistent results.
Potential Causes:
-
Inoculum Preparation: Incorrect inoculum size is a major source of variability. A higher than intended cell concentration can lead to falsely elevated MIC values.
-
Drug Dilution Errors: Inaccurate serial dilutions can lead to significant shifts in the apparent MIC.
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the MIC reading. The CLSI M27 standard recommends incubation at 35°C for 24 hours for Candida spp.[9]
-
Endpoint Reading: Subjectivity in visually determining the endpoint of growth inhibition can lead to inter-operator variability.
-
This compound Stability: Ensure the compound is properly dissolved and stable in the assay medium. This compound, like other papulacandins, may lose activity in the presence of serum.[10]
Solutions:
-
Standardize Inoculum: Prepare the fungal inoculum according to CLSI M27 guidelines.[7][8] Adjust the cell suspension to a 0.5 McFarland standard and then dilute it to the final recommended concentration.
-
Calibrate Equipment: Use calibrated pipettes for all dilutions and dispensing steps.
-
Control Incubation: Use a calibrated incubator and strictly adhere to the recommended incubation time.
-
Objective Endpoint Reading: If visual reading is inconsistent, consider using a microplate reader to measure optical density and calculate the percent growth inhibition. The MIC is typically defined as the concentration that causes a 50% reduction in growth compared to the control.
-
Quality Control: Include a quality control strain with a known MIC range for this compound (or a related compound) in every assay to monitor for deviations.
Q3: We are observing "trailing," which is reduced but persistent growth across a wide range of this compound concentrations above the MIC. How should we interpret this?
A3: Trailing growth is characterized by incomplete inhibition at supra-MIC concentrations and can complicate endpoint determination.[11]
Potential Causes:
-
Fungistatic Activity: This pattern can be indicative of fungistatic rather than fungicidal activity at those concentrations for the specific isolate.
-
Reading Time: Trailing can become more pronounced with longer incubation times.
Solutions:
-
Strict Endpoint Reading: Adhere to the recommended endpoint reading time (24 hours for Candida spp.).[9]
-
Follow Standardized Criteria: The MIC should be recorded as the first concentration that shows a significant reduction in turbidity (e.g., ≥50%) compared to the drug-free growth control, as per CLSI guidelines.[7] Do not read the MIC at 100% inhibition if trailing is present.
-
Spectrophotometric Reading: Use a plate reader to quantify growth and determine the 50% inhibition endpoint more objectively.
Data Presentation
Table 1: Representative In Vitro Activity of a Papulacandin Analog Against Candida albicans
| Organism | Compound | MIC Range (µg/mL) | Reference |
| Candida albicans MY1055 | L-687,781 (Papulacandin analog) | 1.0 - 2.0 | [12] |
Note: This data is for a related compound and should be used for illustrative purposes only. Researchers should determine the MIC of this compound for their specific strains of interest.
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound Against Yeasts
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27.[7][8][13]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Store the stock solution in small aliquots at -70°C until use.
2. Preparation of Microdilution Plates:
-
Use sterile 96-well, U-bottom microtiter plates.
-
Prepare a working solution of this compound at twice the highest desired final concentration in RPMI 1640 medium.
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of the microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free).
-
Well 12 serves as the sterility control (medium-only).
3. Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24 hours.
5. Reading and Interpreting Results:
-
Visually inspect the sterility control (well 12) to ensure no contamination.
-
Confirm adequate growth in the growth control well (well 11).
-
Using a reading mirror, determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Alternatively, use a microplate reader to measure the optical density at 530 nm and calculate the percentage of growth inhibition for each well.
Visualizations
Mechanism of Action and Fungal Stress Response
Caption: Mechanism of this compound and the fungal stress response pathway.
Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Signaling Pathways in Echinocandin Resistance
Caption: Key signaling pathways involved in echinocandin resistance.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M27 4th Edition | PDF | Infection | Microbiology [scribd.com]
Technical Support Center: Fusacandin A In Vitro Applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fusacandin A in vitro. It focuses on addressing challenges related to its inherent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro cytotoxic profile of this compound?
This compound is a cyclic lipopeptide antifungal agent. While its primary activity is against fungal cells, like many potent bioactive compounds, it can exhibit off-target cytotoxicity against mammalian cell lines. The degree of cytotoxicity, often measured as the 50% cytotoxic concentration (CC50), can vary significantly depending on the specific cell line, assay duration, and culture conditions. It is crucial to establish a baseline cytotoxicity profile in your specific experimental system.
Q2: Are there known derivatives of this compound with reduced cytotoxicity?
Currently, there is limited publicly available research detailing the development of this compound derivatives specifically aimed at reducing cytotoxicity while preserving antifungal efficacy. The development of such analogs typically involves medicinal chemistry efforts to modify the structure, for example, by altering the lipid side chain or amino acid residues in the cyclic peptide core. Researchers encountering high cytotoxicity may consider exploring structure-activity relationship (SAR) studies of similar cyclic lipopeptides for insights into modifications that could potentially reduce off-target effects.
Q3: Can the experimental setup be modified to mitigate the cytotoxic effects of this compound?
Yes, optimizing the experimental protocol is a primary strategy for managing in vitro cytotoxicity. Key parameters to consider include:
-
Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest possible exposure time that still allows for the desired experimental outcome.
-
Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress and cytotoxic effects.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes sequester lipophilic compounds, reducing their effective concentration and thus their cytotoxicity. Evaluating a range of serum concentrations (e.g., 5%, 10%, 20%) may be beneficial.
-
Use of Scavengers or Antioxidants: If the cytotoxicity is mediated by oxidative stress, the co-incubation with antioxidants like N-acetylcysteine (NAC) might offer a protective effect. This, however, needs to be validated to ensure it does not interfere with the primary experimental goals.
Troubleshooting Guide: High In Vitro Cytotoxicity
This guide addresses the common issue of observing higher-than-expected cytotoxicity when using this compound in mammalian cell cultures.
Problem: Excessive Cell Death Observed in this compound-Treated Cultures
High cytotoxicity can confound experimental results, making it difficult to distinguish between specific biological effects and general toxicity. The following workflow provides a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Quantitative Data Summary
While specific data on reducing this compound cytotoxicity is limited, the table below presents a hypothetical example of how cytotoxicity data for a compound and its less toxic analog might be presented. Researchers should generate similar data for their specific system.
| Compound | Cell Line | Assay Type | Exposure Time (h) | CC50 (µM) | Therapeutic Index (CC50 / MIC) |
| This compound | HEK293 | MTT | 24 | User-determined | Calculated |
| This compound | HepG2 | LDH | 48 | User-determined | Calculated |
| Hypothetical Analog | HEK293 | MTT | 24 | Higher Value | Improved |
| Hypothetical Analog | HepG2 | LDH | 48 | Higher Value | Improved |
CC50: 50% cytotoxic concentration. MIC: Minimum inhibitory concentration against the target fungus.
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Signaling Pathway Visualization
Apoptosis Pathway
Drug-induced cytotoxicity often proceeds through the activation of apoptosis (programmed cell death). Understanding this pathway can help in designing experiments to probe the mechanism of this compound's cytotoxicity.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Validation & Comparative
A Comparative Efficacy Analysis of Fusacandin A and Papulacandin B: A Guide for Researchers
An in-depth review of two potent antifungal compounds, Fusacandin A and Papulacandin B, members of the papulacandin class of (1,3)-β-D-glucan synthase inhibitors. This guide provides a comparative analysis of their efficacy, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals.
This compound and Papulacandin B represent a class of non-competitive inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall integrity. By disrupting the synthesis of β-glucan, a key structural polymer, these compounds induce osmotic instability and subsequent cell lysis in susceptible fungi. This unique mechanism of action, targeting a pathway absent in mammalian cells, makes them attractive candidates for antifungal drug development.
At a Glance: Key Structural and Activity Differences
This compound and Papulacandin B share a common structural scaffold characteristic of the papulacandin family, which includes a diglycoside core linked to fatty acid side chains. This compound is distinguished by the presence of two long-chain, unsaturated fatty acid esters, whereas Papulacandin B possesses only one such ester group[1]. This structural variation is believed to influence their biological activity.
Direct comparative studies have indicated that this compound is slightly less active than Papulacandin B against Candida albicans[2][3]. Both compounds have been observed to lose some activity in the presence of serum[2][3].
In Vitro Efficacy: A Look at the Numbers
While specific Minimum Inhibitory Concentration (MIC) data for this compound remains limited in publicly available literature, data for a closely related papulacandin analog, L-687,781, provides valuable insight into the potential potency of this class of compounds. It is important to note that the following data for the papulacandin analog may not be fully representative of Papulacandin B's activity.
| Compound | Organism | MIC Range (µg/mL) |
| Papulacandin Analog (L-687,781) | Candida albicans MY1055 | 1.0 - 2.0[4][5] |
Inhibition of the target enzyme, (1,3)-β-D-glucan synthase, is a key measure of the intrinsic activity of these compounds. Papulacandin B has been shown to be a highly potent inhibitor of this enzyme in vitro.
| Compound | Target | IC50 (µg/mL) | Source Organism for Enzyme |
| Papulacandin Analog (L-687,781) | (1,3)-β-D-Glucan Synthase | 0.16[4][5] | Candida albicans MY1208 |
In Vivo Efficacy: Insights from a Murine Model
In vivo efficacy data for a papulacandin analog, L-687,781, was evaluated in a murine model of disseminated candidiasis. In this model, the compound was found to be ineffective at a dose of 10 mg/kg[4][5]. It is crucial to note that direct in vivo comparative studies between this compound and Papulacandin B are not currently available in the public domain.
| Compound | Animal Model | Dosing Regimen | Outcome |
| Papulacandin Analog (L-687,781) | Murine model of disseminated candidiasis | 10 mg/kg | Ineffective[4][5] |
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
Both this compound and Papulacandin B exert their antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The synthesis process is regulated by the Rho GTPase, which activates the catalytic subunit of the synthase, encoded by the FKS genes (e.g., FKS1, FKS2)[6][7][8]. Inhibition of this pathway leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.
References
- 1. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fusacandin A and Other Glucan Synthase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Fusacandin A with other prominent glucan synthase inhibitors. We delve into their mechanisms of action, in vitro activity, and present available data in a structured format to facilitate objective comparison.
Glucan synthase inhibitors represent a critical class of antifungal agents that target the fungal cell wall, a structure absent in mammalian cells, thus offering a high degree of selective toxicity. These drugs disrupt the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. This guide focuses on this compound, a member of the papulacandin class, and compares its characteristics with those of the widely used echinocandins (caspofungin, micafungin (B1204384), anidulafungin) and the acidic terpenoid, enfumafungin (B1262757).
Mechanism of Action: A Shared Target with Structural Differences
All compounds discussed herein share the same molecular target: the β-(1,3)-D-glucan synthase enzyme complex. However, they belong to distinct chemical classes, which influences their interaction with the target and their overall pharmacological profile.
-
Papulacandins (B1234519) (e.g., this compound, Papulacandin B): These are glycolipid antifungals. This compound, isolated from Fusarium sambucinum, is characterized by a trisaccharide core linked to fatty acid side chains[1][2].
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): These are semisynthetic cyclic lipopeptides. They consist of a cyclic hexapeptide core N-linked to a fatty acyl side chain.
-
Acidic Terpenoids (e.g., Enfumafungin): This class is structurally distinct from the others, with enfumafungin being a triterpene glycoside isolated from the fungus Hormonema carpetanum[3].
The inhibition of β-(1,3)-D-glucan synthase by these compounds is non-competitive. This disruption of the cell wall synthesis leads to fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.
Mechanism of Action of Glucan Synthase Inhibitors
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal hyphal growth is observed, is often a more reproducible endpoint for glucan synthase inhibitors.
While direct and comprehensive quantitative data for this compound is limited in publicly available literature, some studies provide valuable comparative insights. Research indicates that the activity of this compound is comparable to that of Papulacandin B against various Candida species, Saccharomyces cerevisiae, and Aspergillus niger[4]. Furthermore, its in vitro inhibition of glucan synthase was found to be similar to the echinocandin cilofungin, but less potent than Papulacandin B[4].
The following tables summarize the available MIC and MEC data for various glucan synthase inhibitors against clinically relevant fungal pathogens.
Table 1: In Vitro Activity (MIC in µg/mL) of Glucan Synthase Inhibitors against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Papulacandin B | Slightly more active than this compound[2] | Data not available | Data not available | Data not available | Data not available |
| Caspofungin | 0.016–0.25[5] | 0.031–0.5[5] | 0.5–2[5] | 0.016–0.5[5] | 0.063–1[5] |
| Micafungin | ≤0.002–0.015[6][7] | ≤0.002–0.015[6][7] | 0.12–2[6][7] | ≤0.002–0.015[6][7] | Data not available |
| Anidulafungin | 0.03 (MIC90)[8] | 0.13 (MIC90)[8] | 2 (MIC90)[8] | Data not available | Data not available |
| Enfumafungin | <0.5[3][9] | <0.5[9] | <0.5[9] | <0.5[9] | <0.5[9] |
Table 2: In Vitro Activity (MIC/MEC in µg/mL) of Glucan Synthase Inhibitors against Aspergillus Species
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| This compound | Activity similar to Papulacandin B[4] | Data not available | Activity similar to Papulacandin B[4] | Data not available |
| Papulacandin B | Data not available | Data not available | Data not available | Data not available |
| Caspofungin | MEC: ≤0.06 (ECV)[10] | MEC: ≤0.06 (ECV)[10] | MEC: ≤0.06 (ECV)[10] | MEC: ≤0.06 (ECV)[10] |
| Micafungin | 0.004–0.015[6][7] | MEC: ≤0.06 (ECV)[11] | MEC: ≤0.06 (ECV)[11] | MEC: ≤0.06 (ECV)[11] |
| Anidulafungin | MEC: ≤0.06 (ECV)[11] | MEC: ≤0.06 (ECV)[11] | MEC: ≤0.06 (ECV)[11] | MEC: ≤0.06 (ECV)[11] |
| Enfumafungin | <0.5[3][9] | <0.5[9] | <0.5[9] | Data not available |
ECV: Epidemiological Cutoff Value
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antifungal agents. The following are detailed protocols for key in vitro experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.
Workflow for MIC Determination
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts, select 3-5 colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
For molds, harvest conidia from a 7-day old culture on potato dextrose agar and prepare a conidial suspension.
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well plate to achieve concentrations twice the final desired concentrations.
-
-
Inoculation:
-
Dilute the standardized inoculum in RPMI 1640 to the final test concentration.
-
Add 100 µL of the diluted inoculum to each well of the drug dilution plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) inhibition of growth compared to the drug-free growth control well. This can be assessed visually or by reading the optical density.
-
In Vitro Glucan Synthase Activity Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the β-(1,3)-D-glucan synthase enzyme.
Materials:
-
Test compound
-
Fungal cell lysate (source of glucan synthase)
-
UDP-[³H]glucose (radiolabeled substrate)
-
Reaction buffer (e.g., Tris-HCl, GTPγS, dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing the glucan synthase enzyme from fungal cell cultures.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, the microsomal fraction, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding UDP-[³H]glucose.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding cold TCA.
-
Filtration: Collect the precipitated radiolabeled glucan product on glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
In Vivo Efficacy and Toxicity
While in vitro data provides a valuable initial assessment, in vivo studies are essential to understand the therapeutic potential and safety profile of a compound.
Limited in vivo data is available for this compound. One study evaluating a papulacandin analog, L-687,781, in a murine model of disseminated candidiasis found it to be ineffective at a dose of 10 mg/kg, whereas echinocandins showed fungicidal activity at lower doses[12]. This suggests that the in vivo efficacy of papulacandins may be limited, potentially due to pharmacokinetic properties or serum protein binding, as this compound has been noted to lose activity in the presence of serum[2].
In contrast, the echinocandins have demonstrated robust in vivo efficacy in various animal models and are successfully used in clinical practice for the treatment of invasive fungal infections[13][14][15]. Enfumafungin has also shown promising in vivo efficacy in murine models of candidiasis and aspergillosis[16].
Information on the specific toxicity of this compound is scarce. In general, glucan synthase inhibitors are considered to have a favorable safety profile due to their specific targeting of a fungal cell component. However, some early natural echinocandins exhibited hemolytic activity, which was overcome through semi-synthetic modifications. The toxicity of papulacandins as a class has not been as extensively characterized in a clinical setting.
Physicochemical Properties
The physicochemical properties of a drug, such as solubility and stability, are critical for its formulation and bioavailability.
-
Echinocandins: These are large lipopeptidic molecules with molecular weights typically over 1000 g/mol . Their solubility in water varies, with micafungin and caspofungin being more water-soluble than anidulafungin. They are generally administered intravenously due to poor oral bioavailability.
-
Enfumafungin: As a triterpene glycoside, its structure differs significantly from the echinocandins. The development of an orally bioavailable derivative, ibrexafungerp, highlights the potential for this class to overcome the parenteral administration limitation of echinocandins[9].
Conclusion
This compound, as a member of the papulacandin class of glucan synthase inhibitors, represents an interesting chemical entity with a mechanism of action shared by the clinically successful echinocandins. However, based on the currently available data, its in vitro activity appears to be generally lower than that of the echinocandins and enfumafungin, and its in vivo efficacy may be limited. The lack of comprehensive, publicly accessible quantitative data for this compound makes a direct and thorough comparison challenging.
The echinocandins remain the gold standard for parenteral treatment of many invasive fungal infections due to their proven efficacy and safety. The development of orally bioavailable glucan synthase inhibitors, such as the enfumafungin derivative ibrexafungerp, represents a significant advancement in the field. Further research, including detailed structure-activity relationship studies and in vivo evaluation, is needed to fully assess the therapeutic potential of this compound and other papulacandins and to determine if their unique chemical scaffold can be optimized to yield potent and bioavailable antifungal agents. This guide serves as a starting point for researchers to understand the current landscape of glucan synthase inhibitors and to identify knowledge gaps that warrant further investigation.
References
- 1. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Anidulafungin in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A comparative evaluation of properties and clinical efficacy of the echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. Enfumafungin Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Fusacandin A with Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic interactions and overcome resistance, is a promising approach. Fusacandin A, a member of the papulacandin class of antifungal agents, inhibits the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall.[1][2] While direct studies on the synergistic effects of this compound are not yet available in the published literature, its mechanism of action provides a strong rationale for its potential use in combination with other antifungal drugs.
This guide provides a comparative analysis of the potential synergistic effects of this compound by examining the established synergistic interactions of other (1,3)-β-D-glucan synthase inhibitors, such as the echinocandins (e.g., caspofungin). The data presented here, derived from studies on analogous compounds, serves as a foundation for future research into this compound combination therapies.
Mechanisms of Action: A Basis for Synergy
Synergy often arises when drugs target different but complementary pathways in a pathogen. The primary classes of antifungals and their mechanisms of action are crucial to understanding potential synergistic interactions with this compound.
-
Glucan Synthase Inhibitors (e.g., this compound, Echinocandins): These agents non-competitively inhibit the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for synthesizing the major structural polymer of the fungal cell wall.[1][2][3] This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
-
Azoles (e.g., Fluconazole (B54011), Voriconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[4][5] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.[4][5]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[3][4]
-
Allylamines (e.g., Terbinafine): This class inhibits squalene (B77637) epoxidase, an earlier step in the ergosterol biosynthesis pathway, leading to ergosterol depletion and the accumulation of toxic squalene.[4][6]
The distinct targets of these antifungal classes create opportunities for synergistic combinations. For instance, the concurrent disruption of both the cell wall (by a glucan synthase inhibitor) and the cell membrane (by an azole or polyene) can result in enhanced antifungal activity.
Synergistic Interactions of Glucan Synthase Inhibitors with Other Antifungals
Extensive research has demonstrated the synergistic potential of echinocandins when combined with other antifungal agents against a variety of fungal pathogens. These findings offer a predictive framework for the potential synergies of this compound.
Data from In Vitro Synergy Studies
The following table summarizes the results of in vitro studies on the combination of caspofungin, an echinocandin, with other antifungals. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 typically indicates a synergistic interaction.
| Antifungal Combination | Fungal Species | FIC Index (FICI) | Outcome | Reference |
| Caspofungin + Posaconazole | Candida auris (planktonic) | 0.033–0.375 | Synergy | [7] |
| Caspofungin + Posaconazole | Candida auris (biofilm) | 0.091–0.5 | Synergy | [7] |
| Caspofungin + Amphotericin B | Aspergillus spp. | ≤ 0.5 | Synergy | [8] |
| Caspofungin + Voriconazole (B182144) | Fusarium spp. | Synergy in 4/10 isolates | Synergy | [9] |
| Caspofungin + Terbinafine | Fusarium spp. | Synergy in 9/10 isolates | Synergy | [9] |
| Caspofungin + Fluconazole | Candida glabrata | Synergy in 73% of isolates | Synergy | [10][11] |
| Caspofungin + Voriconazole | Candida glabrata | Synergy in 67-93% of isolates | Synergy | [10][11] |
These data consistently show that combining a glucan synthase inhibitor with agents that target the cell membrane (azoles, polyenes) or ergosterol synthesis (allylamines) can lead to potent synergistic effects. This suggests a high probability that this compound would exhibit similar synergistic profiles.
Experimental Protocols for Assessing Synergy
The following are standard methodologies used to evaluate the in vitro synergistic effects of antifungal combinations.
Checkerboard Broth Microdilution Assay
The checkerboard assay is a widely used method to assess drug interactions.
-
Preparation of Drug Solutions: Stock solutions of each antifungal agent are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. Each well contains a unique combination of the two drugs.
-
Inoculation: A standardized inoculum of the fungal isolate is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).
-
Reading of Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading of fungal growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
The interaction is interpreted as:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Visualizing Mechanisms and Workflows
Antifungal Drug Targets
Caption: Key antifungal drug targets in a fungal cell.
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard broth microdilution assay.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound is currently lacking, its mechanism of action as a (1,3)-β-D-glucan synthase inhibitor strongly suggests a high potential for synergistic interactions with other antifungal classes, particularly azoles and polyenes. The extensive evidence of synergy with echinocandins provides a solid foundation for prioritizing future research on this compound combination therapies. In vitro and in vivo studies are warranted to confirm these potential synergies and to evaluate their clinical relevance. Such research could unlock new treatment paradigms for difficult-to-treat fungal infections and combat the growing threat of antifungal resistance.
References
- 1. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro synergy of caspofungin with licensed and novel antifungal drugs against clinical isolates of Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
validation of Fusacandin A's antifungal activity in different fungal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Fusacandin A's antifungal activity against various fungal species. While quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing qualitative information and draws comparisons with other members of the papulacandin class and the widely used echinocandin antifungals. Experimental data for comparator drugs are included to provide a broader context for researchers in the field of antifungal drug discovery and development.
Executive Summary
This compound is a naturally occurring glycolipid antibiotic belonging to the papulacandin class, produced by the fungus Fusarium sambucinum.[1] Like other drugs in its class, its mechanism of action involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1] This mode of action is shared with the echinocandin class of antifungals, such as caspofungin, micafungin, and anidulafungin.
Published data on the antifungal spectrum of this compound is scarce. The initial discovery report indicated that this compound is slightly less active than Papulacandin B against Candida albicans.[1] Furthermore, its activity has been noted to decrease in the presence of serum, and it has shown limited efficacy in animal models. The low production yield of this compound from its natural source has been cited as a factor hindering more extensive research into its biological activity.
This guide presents available data for this compound and its close analogue, Papulacandin B, alongside a comprehensive comparison with established echinocandin antifungals against a range of clinically relevant fungal pathogens.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound, its analogue Papulacandin B, and comparator echinocandin drugs against various fungal species. It is crucial to note the limited availability of specific MIC values for this compound.
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Aspergillus fumigatus |
| This compound | Slightly less active than Papulacandin B[1] | No data available | No data available | No data available | No data available |
| Papulacandin B | 0.1 µg/mL[2] | No data available | No data available | No data available | No data available |
| Caspofungin | 0.015 - 8 µg/mL | 0.015 - 8 µg/mL | 0.12 - 16 µg/mL | 0.03 - 16 µg/mL | 0.06 - >8 µg/mL |
| Micafungin | 0.008 - 8 µg/mL | 0.008 - 4 µg/mL | 0.12 - 16 µg/mL | 0.015 - 8 µg/mL | 0.008 - 2 µg/mL |
| Anidulafungin | 0.015 - 4 µg/mL | 0.015 - 4 µg/mL | 0.25 - 16 µg/mL | 0.06 - 8 µg/mL | 0.008 - 2 µg/mL |
Note: MIC values for echinocandins can vary significantly between studies and are dependent on the specific methodology used (e.g., CLSI or EUCAST guidelines). The ranges presented are compiled from various sources to show the general spectrum of activity.
Experimental Protocols
The determination of antifungal activity, expressed as the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods to ensure reproducibility and comparability of data. The most common protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/M38)
This is a reference method for antifungal susceptibility testing of yeasts (M27) and molds (M38).
-
Preparation of Antifungal Agent: The antifungal agent (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. A series of twofold dilutions of the antifungal agent are then prepared in a standard test medium, typically RPMI 1640 broth, within the wells of a microtiter plate.
-
Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are also included. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins, this is often a 50% reduction in turbidity, which can be assessed visually or spectrophotometrically.
Mandatory Visualization
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for determining its antifungal activity.
Caption: Inhibition of β(1,3)-D-glucan synthesis by this compound.
Caption: Workflow for antifungal susceptibility testing.
References
Safety Operating Guide
Proper Disposal of Fusacandin A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fusacandin A, a potent antifungal agent, is a critical component of laboratory safety and environmental responsibility. As a compound used in research and drug development, adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, based on best practices for research-grade chemical waste.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to follow all institutional and local regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency protocols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Spill Response: In the event of a spill, immediately notify your laboratory supervisor and consult the institutional Environmental Health and Safety (EHS) department for guidance on cleanup and decontamination procedures.
General Waste Management Principles
The following principles are fundamental to the safe disposal of this compound and other laboratory chemicals:
-
Waste Minimization: Only prepare the amount of this compound solution required for your experiment to reduce the generation of waste.
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Disposal Procedures
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
1. Solid this compound Waste:
-
Collect any unused or expired pure this compound powder in its original container or a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of solid this compound in the regular trash.
2. Liquid this compound Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used.
-
Never dispose of liquid this compound waste down the drain. This is to prevent the release of active pharmaceutical ingredients into the environment, which can have ecotoxicological effects.
3. Contaminated Laboratory Supplies:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.
-
Non-Sharps: Items such as gloves, pipette tips, and absorbent pads contaminated with this compound should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.
Quantitative Data Summary
While a specific SDS for this compound was not publicly available, the following table provides a general framework for the type of quantitative data that would be relevant for its disposal. Users must refer to the manufacturer-specific SDS for precise values.
| Parameter | Guideline |
| Reportable Quantity (RQ) | This value, determined by regulatory agencies, specifies the amount of a substance that, if released into the environment, must be reported. Consult the specific SDS and local regulations for this value. |
| Container Size Limits | Institutional EHS departments often specify maximum container sizes for hazardous waste accumulation in laboratories (e.g., typically not exceeding 10 gallons). |
| P-Listed Waste Threshold | If this compound were to be classified as a P-listed (acutely hazardous) waste, stringent quantity limits for accumulation would apply (e.g., 1 quart for liquid waste). It is crucial to determine the specific waste classification. |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended and safest procedure is containment and disposal via a licensed hazardous waste facility. Research into the environmental fate and degradation of similar compounds, such as echinocandins, indicates that they can be susceptible to hydrolysis, but this is not a validated method for laboratory-scale disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Safeguarding Your Research: A Comprehensive Guide to Handling Fusacandin A
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Fusacandin A. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent antifungal agent belonging to the papulacandin class, and like other compounds in its class, it requires careful handling to minimize exposure risk. While a specific, publicly available Safety Data Sheet (SDS) for this compound is limited, this guide synthesizes best practices for handling potent antifungal compounds. Users must obtain the specific SDS from their supplier for comprehensive safety and handling information.
Essential Safety and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required level of PPE varies depending on the procedure being performed.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- A fit-tested N95 or higher particulate respirator- Chemical splash goggles and a face shield |
| Preparing Solutions | - Chemical-resistant disposable gown- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles- Work should be conducted within a certified chemical fume hood |
| In Vitro / In Vivo Administration | - Standard lab coat- Nitrile gloves- Safety glasses with side shields |
| Waste Disposal | - Fluid-resistant lab coat or disposable gown- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles |
Operational Plan: Handling and Disposal of this compound
A systematic workflow is critical to minimize the risk of contamination and exposure. The following procedures outline the safe handling, storage, and disposal of this compound.
Experimental Protocols
1. Weighing and Aliquoting Solid this compound:
-
All weighing and aliquoting of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Tare a suitable, tared container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid this compound to the container using a chemical spatula. Avoid creating dust.
-
Immediately close the primary container of this compound.
-
The aliquoted compound should be immediately prepared for solubilization or stored in a clearly labeled, sealed container.
2. Solubilization:
-
Add the desired solvent to the container with the weighed this compound.
-
Ensure the container is securely capped before mixing to prevent the generation of aerosols.
-
Gently swirl or vortex the container to dissolve the compound.
3. Storage:
-
Store this compound, both in solid form and in solution, in clearly labeled, sealed containers.
-
Follow the storage temperature and condition recommendations provided by the supplier.
Disposal Plan
Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
| Waste Stream | Segregation and Disposal Protocol |
| Solid Waste | Contaminated PPE (gloves, gowns, masks, etc.): Place in a dedicated, clearly labeled hazardous waste bag.Contaminated Consumables (pipette tips, tubes, etc.): Collect in a puncture-resistant sharps container or a designated hazardous waste container. |
| Liquid Waste | Unused Solutions: Collect in a sealed, clearly labeled hazardous waste container. Do not pour down the drain. Aqueous Waste from Experiments: Depending on the concentration and local regulations, this may require collection as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department. |
| Sharps | Needles, Syringes, etc.: Dispose of in a designated, puncture-proof sharps container. |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound, like other papulacandins, exerts its antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This enzyme is critical for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall.[2] Unlike mammalian cells, which lack a cell wall, this targeted action provides a high degree of selectivity, making it a key target for antifungal drug development.[2] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[2]
Caption: Mechanism of action of this compound, a (1,3)-β-D-glucan synthase inhibitor.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting, designed to minimize exposure and ensure safety at each step.
Caption: Recommended workflow for the safe handling of this compound.
References
- 1. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
